Cas no 3130-92-5 (Propanoic acid, 3-fluoro-2-hydroxy-, (R)-)

Technical Introduction: (R)-3-Fluoro-2-hydroxypropanoic acid is a chiral fluorinated derivative of propanoic acid, characterized by the presence of a hydroxyl group at the 2-position and a fluorine substituent at the 3-position. The (R)-enantiomer is of particular interest in synthetic and medicinal chemistry due to its stereospecific reactivity, serving as a versatile intermediate for the synthesis of fluorinated pharmaceuticals, agrochemicals, and fine chemicals. The fluorine atom enhances metabolic stability and bioavailability, while the hydroxyl group provides a handle for further functionalization. This compound is valuable for asymmetric synthesis and the development of bioactive molecules, offering precise control over stereochemistry and molecular interactions. High purity and enantiomeric excess are typically ensured for research and industrial applications.
Propanoic acid, 3-fluoro-2-hydroxy-, (R)- structure
3130-92-5 structure
Product Name:Propanoic acid, 3-fluoro-2-hydroxy-, (R)-
CAS No:3130-92-5
MF:C3H5FO3
MW:108.068404912949
CID:293012
PubChem ID:11446300
Update Time:2025-11-06

Propanoic acid, 3-fluoro-2-hydroxy-, (R)- Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid, 3-fluoro-2-hydroxy-, (R)-
    • (R)-3-fluorolactic acid
    • (R)-3-Fluoro-2-hydroxypropanoic acid
    • (2R)-3-Fluorolactic acid
    • AKOS006375481
    • EN300-7578798
    • 3130-92-5
    • DTXSID40466020
    • (2R)-3-fluoro-2-hydroxypropanoic acid
    • Inchi: 1S/C3H5FO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1
    • InChI Key: UYIAUFVPRSSBGY-REOHCLBHSA-N
    • SMILES: FC[C@@H](C(=O)O)O

Computed Properties

  • Exact Mass: 108.02225
  • Monoisotopic Mass: 108.02227218g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 72.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • PSA: 57.53

Propanoic acid, 3-fluoro-2-hydroxy-, (R)- Pricemore >>

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Propanoic acid, 3-fluoro-2-hydroxy-, (R)- Related Literature

Additional information on Propanoic acid, 3-fluoro-2-hydroxy-, (R)-

Propanoic Acid, 3-Fluoro-2-Hydroxy-, (R)-: A Comprehensive Overview

Propanoic acid, 3-fluoro-2-hydroxy-, (R)- is a compound with the CAS registry number 3130-92-5. This compound is a fluorinated propanoic acid derivative, characterized by its unique stereochemistry and functional groups. The molecule features a hydroxyl group at the second carbon and a fluorine atom at the third carbon of the propanoic acid backbone. The (R) configuration indicates that the hydroxyl group is on the right side when viewed according to the Cahn-Ingold-Prelog priority rules.

The synthesis of propanoic acid, 3-fluoro-2-hydroxy-, (R)- involves several steps, including fluorination and oxidation reactions. One common approach is the fluorination of a suitable precursor, followed by hydrolysis to introduce the hydroxyl group. The stereochemistry of the compound is typically controlled during the synthesis to ensure the desired (R) configuration. Recent advancements in asymmetric catalysis have enabled more efficient and selective methods for synthesizing this compound, reducing costs and improving yields.

Propanoic acid, 3-fluoro-2-hydroxy-, (R)- has been studied extensively for its potential applications in various fields. In pharmaceutical research, this compound has shown promise as a lead molecule for drug development due to its unique pharmacokinetic properties. For instance, studies have demonstrated that this compound exhibits excellent bioavailability and stability in physiological conditions, making it an attractive candidate for therapeutic agents targeting various diseases.

In addition to its pharmaceutical applications, propanoic acid, 3-fluoro-2-hydroxy-, (R)- has also been explored in the field of agrochemicals. Recent research has highlighted its potential as a plant growth regulator, capable of enhancing crop yields under stress conditions such as drought or salinity. The fluorine atom in the molecule plays a crucial role in conferring these properties by modifying the electronic environment of the compound and enhancing its interactions with biological systems.

The stereochemistry of propanoic acid, 3-fluoro-2-hydroxy-, (R)- is critical for its biological activity. Studies have shown that the (R) configuration is essential for optimal binding to target proteins or enzymes. This highlights the importance of stereochemical control during synthesis to ensure that the final product retains its desired properties. Advanced analytical techniques such as NMR spectroscopy and X-ray crystallography have been instrumental in confirming the stereochemistry of this compound.

From an environmental perspective, propanoic acid, 3-fluoro-2-hydroxy-, (R)- has been evaluated for its biodegradability and environmental impact. Research indicates that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in natural ecosystems. This makes it a more sustainable option compared to other synthetic compounds with longer environmental lifespans.

In conclusion, propanoic acid, 3-fluoro-2-hydroxy-, (R)- is a versatile compound with significant potential in pharmaceuticals and agrochemicals. Its unique structure and stereochemistry contribute to its diverse applications and biological activities. As research continues to uncover new insights into its properties and functions, this compound is likely to play an increasingly important role in various industries.

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